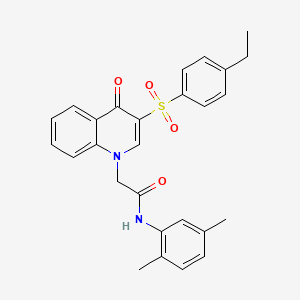

N-(2,5-dimethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a quinolin-4-one core substituted with a 4-ethylphenyl sulfonyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide moiety at position 1. The sulfonyl group enhances electron-withdrawing effects, which may improve binding affinity to target proteins, while the 2,5-dimethylphenyl substituent contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-4-20-11-13-21(14-12-20)34(32,33)25-16-29(24-8-6-5-7-22(24)27(25)31)17-26(30)28-23-15-18(2)9-10-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQYCPKTEVBLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide, with CAS number 895650-49-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H26N2O4S

- Molecular Weight : 474.6 g/mol

- Structure : The compound features a quinoline core substituted with a sulfonyl group and an acetamide moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential applications in pharmacology.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study on quinoline derivatives showed that they could inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV enzymes . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

Several quinoline derivatives have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds that target the PI3K/Akt/mTOR pathway have been shown to inhibit tumor growth in various cancer cell lines . The specific impact of this compound on cancer cells remains to be fully elucidated but warrants further investigation.

The mechanisms by which this compound exerts its biological effects can be hypothesized based on its structural components:

- Inhibition of Enzymatic Activity : The quinoline moiety is known for interacting with various enzymes involved in cell proliferation and survival.

- Interference with DNA Replication : Similar compounds have been shown to affect DNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells.

- Modulation of Signaling Pathways : The sulfonamide group may play a role in modulating key signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that have investigated related compounds:

These findings highlight the potential therapeutic applications of this compound and underscore the need for targeted studies on this specific compound.

Comparison with Similar Compounds

Key Structural Features :

- Quinolin-4-one core: Provides a planar aromatic system for π-π stacking interactions.

- N-(2,5-dimethylphenyl)acetamide : Modulates solubility and pharmacokinetic properties.

The target compound belongs to a class of N-substituted acetamide derivatives with quinoline or heterocyclic cores. Below, it is compared to structurally related compounds in terms of synthesis, structural features, and biological relevance.

Structural Modifications and Implications

Quinolin-4-one vs. Pyrazolone Cores: The quinolin-4-one core (target compound, 9a, 9b) enables planar aromatic interactions, while the pyrazolone core in introduces a non-planar, hydrogen-bonding-capable structure. The sulfonyl group in the target compound may enhance binding to hydrophobic pockets compared to the dichlorophenyl group in .

Substituent Effects: Sulfonyl vs. Methoxy/Chloro: The 4-ethylphenyl sulfonyl group in the target compound likely increases metabolic stability compared to the methoxy group in 9b or the chloro substituents in . Dimethylphenyl vs.

Synthetic Efficiency :

- Derivatives like 9a (84% yield) and 9b (51% yield) highlight the impact of substituents on reaction efficiency. The lower yield of 9b may stem from steric hindrance from the methoxy group. The target compound’s sulfonylation step (analogous to ) may require optimized conditions due to the bulky 4-ethylphenyl group.

Spectroscopic and Analytical Data

- ¹H NMR : The target compound’s NH proton is expected near δ 10.3–10.4 (similar to 9a and 9b). The 4-ethylphenyl sulfonyl group may cause downfield shifts in aromatic protons (δ 7.5–8.2).

- UPLC-MS : The molecular ion peak [M+H]+ for the target compound is anticipated near m/z 490–510, based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.